LY 334370 LY 334370 LY334370 is a selective 5-HT1F receptor agonist with a Ki of 1.6 nM.
Brand Name: Vulcanchem
CAS No.: 182563-08-2
VCID: VC0006634
InChI: InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26)
SMILES: CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H22FN3O
Molecular Weight: 351.4 g/mol

LY 334370

CAS No.: 182563-08-2

VCID: VC0006634

Molecular Formula: C21H22FN3O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

LY 334370 - 182563-08-2

Description

LY 334370 is a synthetic organic compound known for its selective agonist activity at the serotonin 1F receptor. It was developed by Lilly as a potential therapeutic agent for treating migraine headaches. The compound's chemical structure is characterized by the molecular formula C21H22FN3O, with a molecular weight of approximately 351.4 g/mol .

Pharmacological Activity

LY 334370 is primarily recognized for its high affinity and selectivity towards the serotonin 1F receptor. It exhibits a Ki value of 1.6 nM for this receptor subtype, with more than 50-fold selectivity over other serotonin receptor subtypes except for the 5-HT1A receptor, where it shows a Ki of 11.9 nM . Despite its binding affinity to the 5-HT1A receptor, LY 334370 demonstrates functional selectivity for the 5-HT1F receptor, as evidenced by its agonist EC50 values in cells expressing these receptors .

ReceptorKi (nM)EC50 (nM)
5-HT1F1.61.08
5-HT1A11.91590

Clinical Trials and Efficacy

LY 334370 underwent clinical trials for the treatment of acute migraine. These trials demonstrated its efficacy in improving headache response and pain-free outcomes compared to placebo. In one study, doses of 60 mg and 200 mg showed significant improvements in sustained response rates, with 37% and 52% of patients achieving sustained response, respectively, compared to 8% for placebo . Common adverse effects included asthenia, somnolence, and dizziness, but no triptan-like symptoms such as chest pressure were reported .

Dose (mg)Sustained Response (%)
Placebo8
2014
6037
20052

Development Status

Despite promising clinical results, Lilly discontinued the commercial development of LY 334370 due to findings from an ongoing animal toxicology study. The compound was noted to cause G-protein activation mediated by 5-HT1A receptors, although it did not exhibit significant 5-HT1A agonist activity in vivo .

CAS No. 182563-08-2
Product Name LY 334370
Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
IUPAC Name 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide
Standard InChI InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26)
Standard InChIKey MDMJLMDBRQXOOI-UHFFFAOYSA-N
SMILES CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Canonical SMILES CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Synonyms 4-fluoro-N-(3-(1-methyl-4-piperidinyl)-1H-indol-5-yl)benzamide
LY 334370
LY-334370
LY334370
Reference [1]. Shepheard S, et al. Possible antimigraine mechanisms of action of the 5HT1F receptor agonist LY334370. Cephalalgia. 1999 Dec;19(10):851-8.
PubChem Compound 5311258
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator